![molecular formula C14H14N4O B2555169 1-(2,6-二氰苯基)哌啶-4-甲酰胺 CAS No. 338962-70-2](/img/structure/B2555169.png)
1-(2,6-二氰苯基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” is a chemical compound with the CAS Number: 338962-70-2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” is represented by the linear formula: C14H14N4O . Its molecular weight is 254.29 . The InChI code for this compound is 1S/C14H14N4O/c15-8-11-2-1-3-12(9-16)13(11)18-6-4-10(5-7-18)14(17)19/h1-3,10H,4-7H2,(H2,17,19) .Physical And Chemical Properties Analysis
“1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” is a solid substance . Its molecular weight is 254.29 . The InChI code for this compound is 1S/C14H14N4O/c15-8-11-2-1-3-12(9-16)13(11)18-6-4-10(5-7-18)14(17)19/h1-3,10H,4-7H2,(H2,17,19) .科学研究应用
CB1 受体拮抗剂
- 与 1-(2,6-二氰苯基)哌啶-4-甲酰胺 结构相似的 SR141716A 等化合物是脑大麻素受体 (CB1) 的有效且特异性拮抗剂 (Lan 等人,1999 年)。这种拮抗能力表明在拮抗大麻素和拟大麻素剂的有害副作用方面具有潜在的治疗应用。
骨骼肌钠通道阻滞剂
- 托卡因的构象限制类似物(例如 1-苄基-N-(2,6-二甲基苯基)哌啶-3-甲酰胺)已被合成,用作电压门控骨骼肌钠通道阻滞剂 (Catalano 等人,2008 年)。这些化合物显示出与托卡因相比,效力和使用依赖性阻滞均显着增加,表明在治疗骨骼肌相关疾病方面具有潜在的应用。
可溶性环氧化物水解酶抑制剂
- 已经鉴定出可溶性环氧化物水解酶的哌啶-4-甲酰胺抑制剂,其中三嗪杂环对于高效力和 P450 选择性至关重要 (Thalji 等人,2013 年)。这些化合物可能在表征体内脑 CB1 受体结合以及用于各种疾病模型方面具有潜在的应用。
HIV-1 的 CCR5 拮抗剂
- 已经开发出具有高效抗 HIV-1 活性的哌啶-4-甲酰胺 CCR5 拮抗剂,例如 TAK-220 (Imamura 等人,2006 年)。引入特定的官能团产生了代谢稳定性高且抑制活性良好的化合物,表明它们在 HIV-1 治疗中的潜力。
微管蛋白抑制剂
- 发现 4-(1,2,4-恶二唑-5-基)哌啶-1-甲酰胺作为一类新的抗增殖剂,充当微管蛋白抑制剂,表明在癌症研究和治疗中具有潜在的应用 (Krasavin 等人,2014 年)。
针对 BRCA-1 和 -2 突变肿瘤的 PARP 抑制剂
- 哌啶甲酰胺已被确定为聚(ADP-核糖)聚合酶 (PARP) 的新型抑制剂,对 BRCA-1 和 BRCA-2 缺陷型癌细胞显示出疗效 (Jones 等人,2009 年)。这表明它们在针对特定遗传谱的个性化癌症治疗中具有潜在的应用。
安全和危害
The safety information for “1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” indicates that it has some hazards associated with it. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
作用机制
- The primary target of 1-(2,6-Dicyanophenyl)piperidine-4-carboxamide is PARP-1 (Poly(ADP-ribose) polymerase 1). PARP-1 plays a crucial role in DNA repair and maintenance. When DNA damage occurs, PARP-1 is activated and facilitates DNA repair processes .
- Upon binding to PARP-1, 1-(2,6-Dicyanophenyl)piperidine-4-carboxamide inhibits its enzymatic activity. This inhibition prevents the formation of poly(ADP-ribose) chains, which are essential for DNA repair. Consequently, impaired PARP-1 function leads to compromised DNA repair mechanisms .
- The affected pathways include DNA repair pathways, such as base excision repair (BER) and single-strand break repair. Inhibition of PARP-1 disrupts these pathways, potentially leading to genomic instability and cell death .
- Cellular effects include increased sensitivity to DNA-damaging agents (e.g., chemotherapy or radiation) due to compromised repair mechanisms .
- Environmental factors (e.g., pH, temperature, oxidative stress) can influence the compound’s stability and efficacy. For instance, oxidative stress may exacerbate DNA damage, further impacting PARP-1 inhibition .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound’s absorption depends on its route of administration (e.g., oral, intravenous). It may undergo metabolism in the liver. It distributes throughout the body, including tissues and organs. Metabolism likely occurs in the liver, converting the compound into metabolites. Elimination primarily occurs via urine and feces. The compound’s pharmacokinetic properties influence its bioavailability, affecting its therapeutic efficacy .
Result of Action
Action Environment
属性
IUPAC Name |
1-(2,6-dicyanophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c15-8-11-2-1-3-12(9-16)13(11)18-6-4-10(5-7-18)14(17)19/h1-3,10H,4-7H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUNIQNFKPTUDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=CC=C2C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。